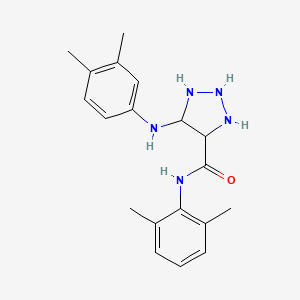
5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(3,4-Dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse sources.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 392.46 g/mol |
| Molecular Formula | C21H24N6O2 |
| LogP | 1.7773 |
| Polar Surface Area | 90.343 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 4 |
The compound's structure includes a triazolidine core, which is significant for its biological interactions.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 30 nM to 240 nM against HeLa and A549 cancer cells .
In a comparative study of triazole derivatives, it was found that certain modifications to the aniline moiety significantly enhanced antiproliferative potency. The compound's ability to inhibit tubulin polymerization has been noted as a critical mechanism underlying its anticancer activity .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Tubulin Polymerization : The compound interferes with microtubule dynamics, which is essential for cell division.
- Induction of Apoptosis : It has been observed that treatment with related compounds can lead to apoptosis via the intrinsic pathway, characterized by mitochondrial depolarization and caspase activation .
- Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in treated cancer cells, preventing their proliferation .
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that the compound effectively reduced cell viability in HeLa and A549 cells, suggesting a robust anticancer profile.
- In Vivo Studies : Preliminary in vivo studies using zebrafish models revealed promising results, with significant tumor growth inhibition observed following treatment with similar triazolidine derivatives.
Propriétés
IUPAC Name |
5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-11-8-9-15(10-14(11)4)20-18-17(22-24-23-18)19(25)21-16-12(2)6-5-7-13(16)3/h5-10,17-18,20,22-24H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDPGWNLHAPNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2C(NNN2)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













